molecular formula C14H12ClN3O2S2 B2647206 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1903883-78-2

5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2647206
CAS No.: 1903883-78-2
M. Wt: 353.84
InChI Key: WJZKUENOMKJPIZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications. It features a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This particular structure combines the thienopyrimidine system with a 5-chlorothiophene carboxamide moiety, a design that leverages the known potential of these heterocycles in the development of bioactive molecules. Compounds based on the thieno[2,3-d]pyrimidine structure have been extensively investigated for their antimicrobial properties. Research on analogous structures has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Some thienopyrimidine derivatives achieve this by inhibiting bacterial enzymes like tRNA (Guanine 37 -N1)-methyltransferase (TrmD), a novel target for antibacterial agents . Furthermore, the thienopyrimidine scaffold has been explored as a key structural component in inhibitors of cysteine proteases, such as falcipain-2 (FP-2) in Plasmodium falciparum , highlighting its potential in antimalarial drug discovery . The presence of the chlorothiophene group is also significant, as this fragment is found in other pharmacologically active compounds, contributing to target affinity and influencing the compound's physicochemical properties . This combination of features makes this compound a valuable chemical tool for researchers in antimicrobial development, medicinal chemistry, and chemical biology. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S2/c1-8-17-13-9(4-7-21-13)14(20)18(8)6-5-16-12(19)10-2-3-11(15)22-10/h2-4,7H,5-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKUENOMKJPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[2,3-d]pyrimidin-4-one core, which can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions. The subsequent steps involve:

    Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The thieno[2,3-d]pyrimidin-4-one moiety is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and thieno[2,3-d]pyrimidin-4-one structures.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name / ID Molecular Formula Molecular Weight Substituents/Linkers Key Features
Target Compound C₁₅H₁₃ClN₄O₂S₂ 428.88* Ethyl linker, chloro-thiophene Potential anti-cancer activity
Compound 4 C₁₂H₁₀N₄O₂S₂ 330.36 Hydrazide linker Precursor for hydrazone derivatives
Compound 5 C₁₉H₁₁N₃O₃S₂ 417.43 Benzoxazinone linker Higher rigidity
Compound 8 C₂₄H₂₀N₄O₃S₂ 528.62 Thiazolidinone, dimethoxyphenyl Anti-breast cancer (IC₅₀ ~10 µM)
Compound 9 C₂₀H₁₄ClN₃O₂S₂ 503.02 Thiazolidinone, 4-chlorophenyl 75% yield, 175–177°C melting point
KuSaSch100 C₂₄H₂₀ClN₃O₂S 474.00 Cyclopenta[b]thieno-pyridine core Antiplasmodial activity

*Calculated based on molecular formula.

Divergences and Limitations

  • Synthetic Yields : Compound 9 achieves a 75% yield, suggesting efficient cyclization, whereas hydrazone derivatives (e.g., Compound 6) require stringent conditions .

Biological Activity

The compound 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is part of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-infective and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C12H12ClN3O2S2C_{12}H_{12}ClN_3O_2S_2, with a molecular weight of approximately 303.82 g/mol. The structure features a thiophene ring fused with a pyrimidine derivative, contributing to its biological properties.

Research indicates that thienopyrimidine derivatives exhibit their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Some derivatives have shown potent inhibitory activity against kinases such as VEGFR-2 and AKT, which are crucial in cancer cell proliferation and survival .
  • Antimycobacterial Activity : Compounds in this class have demonstrated significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 8 µg/mL .

Anticancer Activity

A study evaluating the anticancer potential of thiophene derivatives indicated that several compounds showed promising antiproliferative effects against various cancer cell lines, including HepG2 (liver) and PC-3 (prostate). Notably:

  • IC50 Values : The most active derivatives displayed IC50 values ranging from 0.075 to 6.96 µM against different cancer cell lines, indicating strong cytotoxicity .
  • Mechanistic Insights : The compounds induced apoptosis through caspase activation and caused S phase cell cycle arrest, highlighting their potential as anticancer agents.

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Mycobacterial Inhibition : Compounds have shown inhibition rates between 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG strains at concentrations around 30 µg/mL .
  • Broad-Spectrum Activity : The structural diversity allows these compounds to target various bacterial strains effectively.

Case Studies

  • Anticancer Screening : In vitro studies on HepG2 and PC-3 cells revealed that the chloro derivative exhibited the highest cytotoxicity with an IC50 of 3.105 µM against HepG2 cells. This study emphasizes the importance of substituents in enhancing biological activity .
  • Antimycobacterial Evaluation : A series of thienopyrimidine derivatives were screened against Mycobacterium tuberculosis, showing significant activity with some compounds achieving MIC values as low as 8 µg/mL. This suggests potential for development into therapeutic agents for tuberculosis .

Data Summary

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValuesNotes
AnticancerHepG20.075 - 6.96 µMInduces apoptosis and cell cycle arrest
AntimycobacterialM. tuberculosisMIC = 8 µg/mLSignificant inhibition observed
AntimicrobialM. smegmatisInhibition = 30% - 68%Effective against multiple strains

Q & A

Q. What are the standard synthetic routes for this compound?

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrimidinone carbonyl at δ 165–170 ppm) and confirms regiochemistry .
  • IR Spectroscopy: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiophene ring vibrations at ~3100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₃ClN₂O₃S: 337.0412) .

Note: X-ray crystallography (where applicable) resolves stereochemical ambiguities in analogs with chiral centers .

Q. What structural features influence its reactivity?

Methodological Answer:

  • Thiophene Ring: Electron-deficient due to chloro-substitution, enhancing electrophilic substitution susceptibility .
  • Pyrimidinone Core: The 4-oxo group participates in hydrogen bonding, affecting solubility and biological interactions .
  • Amide Linker: Conformational flexibility modulates binding affinity in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Q. What computational methods predict metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates oxidation potentials of the thiophene ring to predict susceptibility to cytochrome P450-mediated metabolism .
  • Molecular Dynamics (MD) Simulations: Models interactions with aldehyde oxidase (AO) active sites to identify metabolically labile regions .
  • ADMET Predictions: Software like Schrödinger’s QikProp estimates metabolic half-life (e.g., t₁/₂ = 2.3 h in human liver microsomes) .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
  • Dose-Response Validation: Repeat experiments with 10-point concentration gradients (0.1–100 µM) to confirm IC₅₀ reproducibility .
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to resolve outliers .

Q. What strategies mitigate impurities during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and detect intermediates .
  • Crystallization Engineering: Use anti-solvent (e.g., water) addition to enhance purity from 90% to 98% .
  • Byproduct Trapping: Add scavenger resins (e.g., QuadraPure™) during alkylation to remove unreacted bromoethyl intermediates .

Key Challenges and Future Directions

  • Data Contradictions: Discrepancies in reported IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM) may arise from assay variability or impurities .
  • Metabolic Instability: The thiophene ring’s susceptibility to oxidation limits in vivo efficacy, necessitating prodrug strategies .

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